molecular formula C11H10F3NO2 B13975229 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide

Cat. No.: B13975229
M. Wt: 245.20 g/mol
InChI Key: HUZIAPIMSQSLQT-UHFFFAOYSA-N
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Description

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is a chemical compound with the molecular formula C11H10F3NO2. It is known for its unique structural features, including the presence of trifluoromethyl and oxo groups, which contribute to its distinct chemical properties. This compound is used in various scientific research applications due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide typically involves the reaction of 4,4,4-trifluoro-3-oxobutanenitrile with m-toluidine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as hydrochloric acid or sulfuric acid. The reaction mixture is heated to a specific temperature, usually around 60-80°C, and stirred for several hours to ensure complete conversion of the reactants to the desired product .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency and safety. The use of advanced analytical techniques, such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS), is common to monitor the reaction progress and product quality .

Chemical Reactions Analysis

Types of Reactions

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with target proteins, modulating their activity and leading to various biological effects. The oxo group can form hydrogen bonds with amino acid residues in the active site of enzymes, further stabilizing the compound-protein complex .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,4,4-Trifluoro-3-oxo-N-m-tolyl-butyramide is unique due to its combination of trifluoromethyl and oxo groups, which impart distinct chemical reactivity and stability. Its m-tolyl group also contributes to its specific interactions with biological targets, making it valuable in various research applications.

Properties

Molecular Formula

C11H10F3NO2

Molecular Weight

245.20 g/mol

IUPAC Name

4,4,4-trifluoro-N-(3-methylphenyl)-3-oxobutanamide

InChI

InChI=1S/C11H10F3NO2/c1-7-3-2-4-8(5-7)15-10(17)6-9(16)11(12,13)14/h2-5H,6H2,1H3,(H,15,17)

InChI Key

HUZIAPIMSQSLQT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)CC(=O)C(F)(F)F

Origin of Product

United States

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